molecular formula C9H7F3O2 B3358064 Ethyl 2,3,6-trifluorobenzoate CAS No. 773134-90-0

Ethyl 2,3,6-trifluorobenzoate

Cat. No.: B3358064
CAS No.: 773134-90-0
M. Wt: 204.15
InChI Key: KTSYUGKWNTYIGK-UHFFFAOYSA-N
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Description

Ethyl 2,3,6-trifluorobenzoate is an organic compound with the molecular formula C₉H₇F₃O₂. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2, 3, and 6, and the carboxyl group is esterified with an ethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and interactions in various chemical processes.

Scientific Research Applications

Ethyl 2,3,6-trifluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the trifluoromethyl groups makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate to investigate the specificity and mechanism of esterases and lipases.

    Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Safety and Hazards

Ethyl 2,3,6-trifluorobenzoate may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing its mist/vapors/spray and to avoid contact with skin and eyes . In case of contact, it is advised to flush the eyes or skin with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,6-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl benzoate using a fluorinating agent such as elemental fluorine or a fluorine-containing compound like sulfur tetrafluoride. This method requires careful control of reaction conditions to achieve selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, industrial processes may employ advanced purification techniques such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,6-trifluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3,6-trifluorobenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol are typical reducing agents.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used under reflux conditions.

Major Products

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is 2,3,6-trifluorobenzyl alcohol.

    Hydrolysis: The major products are 2,3,6-trifluorobenzoic acid and ethanol.

Mechanism of Action

The mechanism of action of ethyl 2,3,6-trifluorobenzoate in chemical reactions involves the influence of the trifluoromethyl groups on the electronic properties of the benzene ring. These groups are highly electronegative, which can stabilize negative charges and enhance the reactivity of the compound in nucleophilic substitution reactions. In biological systems, the ester group can be hydrolyzed by esterases, releasing 2,3,6-trifluorobenzoic acid and ethanol. The trifluoromethyl groups can also interact with biological targets, potentially affecting enzyme activity and protein interactions.

Comparison with Similar Compounds

Ethyl 2,3,6-trifluorobenzoate can be compared with other fluorinated benzoates such as:

    Ethyl 2,4,6-trifluorobenzoate: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and properties.

    Ethyl 2,5-difluorobenzoate: Contains two fluorine atoms, resulting in different electronic effects and reactivity.

    Ethyl 2-amino-4,6-difluorobenzoate: Contains an amino group, which significantly alters its chemical behavior and applications.

The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other fluorinated benzoates. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2,3,6-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSYUGKWNTYIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033522
Record name Ethyl 2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-90-0
Record name Ethyl 2,3,6-trifluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,6-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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